molecular formula C10H21NO2 B14307927 Cyclohexanamine;2-methylpropanoic acid CAS No. 112381-47-2

Cyclohexanamine;2-methylpropanoic acid

Cat. No.: B14307927
CAS No.: 112381-47-2
M. Wt: 187.28 g/mol
InChI Key: KRMPLHBVOITKDO-UHFFFAOYSA-N
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Description

Cyclohexanamine;2-methylpropanoic acid is a compound that combines cyclohexanamine, an amine derived from cyclohexane, and 2-methylpropanoic acid, a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine can be synthesized through the hydrogenation of aniline or by the reductive amination of cyclohexanone. The 2-methylpropanoic acid component can be prepared by the oxidation of isobutanol with potassium dichromate in the presence of sulfuric acid . The combination of these two components typically involves a condensation reaction under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of cyclohexanamine;2-methylpropanoic acid often involves large-scale hydrogenation processes for cyclohexanamine and oxidation reactions for 2-methylpropanoic acid. These processes are optimized for efficiency and yield, ensuring the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine;2-methylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromic acid in acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: α-Hydroxyisobutyric acid.

    Reduction: Cyclohexylamine.

    Substitution: Various substituted amines and carboxylic acid derivatives.

Scientific Research Applications

Cyclohexanamine;2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanamine;2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amine group can interact with various enzymes and receptors, potentially modulating their activity. The carboxylic acid component can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar structure but lacks the 2-methylpropanoic acid component.

    2-Methylpropanoic acid: Similar structure but lacks the cyclohexanamine component.

    Cyclohexanone: A ketone derivative of cyclohexane, structurally related but with different functional groups.

Uniqueness

Cyclohexanamine;2-methylpropanoic acid is unique due to the combination of an amine and a carboxylic acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

CAS No.

112381-47-2

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

cyclohexanamine;2-methylpropanoic acid

InChI

InChI=1S/C6H13N.C4H8O2/c7-6-4-2-1-3-5-6;1-3(2)4(5)6/h6H,1-5,7H2;3H,1-2H3,(H,5,6)

InChI Key

KRMPLHBVOITKDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)O.C1CCC(CC1)N

Origin of Product

United States

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